N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

Catalog No.
S679984
CAS No.
41153-30-4
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

CAS Number

41153-30-4

Product Name

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

RCXSXRAUMLKRRL-NSHDSACASA-N

Synonyms

41153-30-4;Boc-L-4-Fluorophenylalanine;Boc-Phe(4-F)-OH;Boc-4-Fluoro-L-Phe-OH;boc-l-4-fluorophe;Boc-4-fluoro-L-phenylalanine;(s)-n-boc-4-fluorophenylalanine;N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine;Boc-L-phe(4-F)-OH;boc-p-fluoro-l-phenylalanine;boc-p-fluoro-phe-oh;boc-4-fluoro-l-phe;boc-l-phe(4-f);boc-4-fluoro-phe-oh;boc-4-fluoro-phenylalanine;N-Boc-4-fluoro-L-phenylalanine;BOC-d-4-Fluorophenylalanine;(2s)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoicacid;4-fluoro-l-phenylalanine,n-bocprotected;(S)-2-Tert-Butoxycarbonylamino-3-(4-Fluoro-Phenyl)-PropionicAcid;n-alpha-t-butyloxycarbonyl-l-4-fluorophenylalanine;(s)-2-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoicacid;boc-phe(4-f)oh;AmbotzBAA1126;PubChem6118

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O

The exact mass of the compound Boc-L-4-Fluorophenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine is a pre-protected, non-canonical amino acid building block designed for incorporation into peptides via solid-phase or solution-phase synthesis. The key feature is the fluorine atom at the para-position of the phenyl ring, a modification used to strategically alter the properties of the final peptide, such as increasing its metabolic stability against oxidative degradation. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, making this compound suitable for synthesis workflows that employ orthogonal, base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups for other functionalities. Its primary procurement drivers are rooted in its utility for enhancing the pharmacokinetic and bioactive properties of peptide-based drug candidates and research tools.

Research Fit

WorkflowBoc-SPPS building block for peptide synthesis
SelectionPara-fluoro substitution for unique electronic and conformational properties
Use contextProtein engineering, 19F NMR probe, metabolic stability research

Substituting N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine with a seemingly close analog introduces significant and often unacceptable process and performance risks. Replacing it with the non-fluorinated N-Boc-L-phenylalanine eliminates the primary strategic benefits of fluorination, such as enhanced metabolic stability and altered electronic properties for receptor binding. Using an alternative protecting group, such as Fmoc, is not a direct substitution as it mandates a completely different, base-labile synthesis strategy and is incompatible with Boc/Bzl process chemistry. Positional isomers like Boc-2-fluoro- or Boc-3-fluoro-L-phenylalanine will impart distinct conformational and electronic effects, leading to a fundamentally different final peptide with unpredictable bioactivity. Therefore, for applications where the specific effects of a 4-fluoro substituent are intended, this exact compound must be specified.

Substitution Risk

Non-fluorinated phenylalanine analogs

Lack para-fluoro electronic effects, altering conformation, binding, and the aggregation-resistance profile reported for 4F-Phe. Direct replacement may not reproduce stabilization outcomes.

Fmoc-protected analogs

Incompatible with Boc-based deprotection chemistry. Substitution requires a complete SPPS workflow redesign and revalidation, not a simple reagent swap.

Enhanced Metabolic Stability by Blocking Aromatic Hydroxylation

The primary reason for incorporating a 4-fluoro-L-phenylalanine residue is to improve the metabolic stability of the resulting peptide. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively blocking the para-position of the aromatic ring from cytochrome P450-mediated hydroxylation, a common metabolic degradation pathway for phenylalanine-containing peptides.

Evidence DimensionResistance to P450-Mediated Aromatic Ring Oxidation
Target Compound DataHigh. The C-F bond at the 4-position is not susceptible to enzymatic hydroxylation.
Comparator Or BaselineN-Boc-L-phenylalanine (unsubstituted): Low. The C-H bond at the 4-position is a primary site for metabolic hydroxylation.
Quantified DifferenceQualitatively blocks a major metabolic degradation pathway, which is intended to increase the in-vivo half-life of the final peptide.
ConditionsIn-vivo or in-vitro (e.g., liver microsome) metabolic assays.

This feature directly translates to improved pharmacokinetic profiles, potentially enabling lower or less frequent dosing regimens for peptide drug candidates.

Aggregation vs. Tm
Head-to-head
TK-4F-Phe abolished aggregation at 50°C; TK-tfm-Phe increased Tm by 7.5°C, showing thermal stabilization only.

Distinct stabilization mechanisms — choose based on aggregation control or thermal tolerance.

K316 incorporation; incubation at 50°C.

Altered Boc-Deprotection Kinetics for Higher Synthesis Fidelity

The strongly electron-withdrawing fluorine atom on the phenyl ring can slightly decrease the rate of acid-catalyzed deprotection of the N-terminal Boc group compared to the non-fluorinated analog. Attempting to use identical, highly optimized deprotection timings as for standard Boc-Phe-OH can result in incomplete deprotection. One study on a model tetrapeptide found that a standard 5-minute treatment with 50% TFA/DCM resulted in only 78% of the target peptide, with the remainder being deletion sequences from incomplete Boc removal. Extending deprotection times is necessary to ensure complete reaction and prevent purity issues, a critical consideration for automated synthesis protocols.

Evidence DimensionBoc Deprotection Efficiency Under Standard Timings
Target Compound DataPotentially incomplete. A standard 5-minute deprotection cycle in one case yielded only 78% target peptide, requiring protocol optimization (e.g., longer exposure).
Comparator Or BaselineN-Boc-L-phenylalanine: High. Generally achieves complete deprotection under standard SPPS conditions (e.g., 50% TFA/DCM for 5-20 min).
Quantified DifferenceRequires protocol adjustment to avoid up to 22% yield loss to deletion sequence impurities under un-optimized, standard conditions.
ConditionsBoc-based Solid-Phase Peptide Synthesis (SPPS) using acid deprotection (e.g., TFA in DCM).

This knowledge is critical for process optimization, enabling higher purity and yield by preventing common synthesis failure modes like deletion sequences.

19F NMR Dynamics
Head-to-head
Opposite temperature gradient shifts and distinct motion regimes vs. tfm-Phe variant.

Probe selection influences conformational interpretation.

K316 site; temperature-resolved 19F NMR.

Precise Modulation of Peptide Conformation and Binding Affinity

Fluorine substitution at the 4-position significantly alters the electronic properties of the phenyl ring, inverting its quadrupole moment relative to the unsubstituted ring of phenylalanine. This fundamental change modifies non-covalent interactions such as π-stacking and cation-π interactions, which are critical for defining peptide secondary structure and binding to biological targets. This allows the 4-fluoro substituent to be used as a tool to rationally fine-tune the conformation and binding affinity of a peptide for its target receptor.

Evidence DimensionAromatic Ring Bioelectronic Properties
Target Compound DataAltered. Possesses an inverted quadrupole moment and strong C-F dipole, enabling unique non-covalent interactions.
Comparator Or BaselineN-Boc-L-phenylalanine: Standard. Exhibits typical aromatic electronic character for peptide-protein interactions.
Quantified DifferenceProvides a distinct electronic profile for probing and optimizing binding interfaces where electrostatic interactions are critical.
ConditionsPeptide-protein or peptide-receptor binding interfaces.

It provides a rational design tool for chemists to fine-tune the potency and selectivity of bioactive peptides where subtle electronic changes can lead to significant gains in performance.

Distal 19F Reporter
Class-level
4F-Phe reported %cis-Pro accurately from a distal position without structural perturbation.

Enables non-perturbing cis/trans isomerism studies.

Model peptides, pH 7.4.

Metabolic Stability
Class-level
Enhanced proteolytic resistance at Phe2-Arg3 in hNMU agonist analogs vs. unmodified peptide.

Supports PK profile evaluation in peptide candidates.

In vitro assays; class-level inference.

Purity Grade
Cross-study
≥99% (HPLC) high-purity grade vs. 95% lower-grade offerings.

High purity supports reproducible SPPS coupling.

Verify vendor COA for lot-specific purity.

Development of Metabolically Stabilized Peptide Therapeutics

Based on its demonstrated ability to block a key pathway for oxidative metabolism, this compound is a primary choice for synthesizing peptide drug candidates where an extended in-vivo half-life is a critical design objective.

High-Fidelity Synthesis in Optimized Boc-SPPS Workflows

For laboratories using Boc-based solid-phase peptide synthesis, this reagent is the correct choice when fluorination is desired. Its known impact on deprotection kinetics allows for proactive process adjustments, ensuring higher crude purity and final yield compared to using uncharacterized or isomeric analogs.

Rational Design and Optimization of Peptide-Receptor Interactions

Where the goal is to systematically probe or enhance the binding affinity of a peptide, the unique electronic signature of the 4-fluorophenyl group makes this compound a valuable tool for structure-activity relationship (SAR) studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzyme stabilization research
Aggregation-resistance profile
Thermal aggregation assays; compare with tfm-Phe variant
19F NMR conformational analysis
Distal 19F reporter without structural perturbation
cis/trans proline isomerism detection
Peptide metabolic stability studies
Fluorination-enhanced proteolytic resistance
In vitro stability assays at key cleavage sites
Boc-SPPS synthesis
High-purity protected amino acid
Coupling efficiency and product purity verification

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

283.12198622 Da

Monoisotopic Mass

283.12198622 Da

Heavy Atom Count

20

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-4-Fluorophenylalanine

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